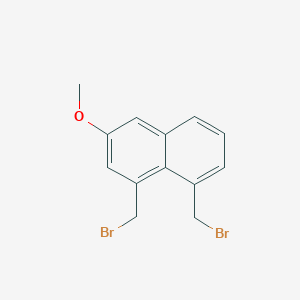
1,8-Bis(bromomethyl)-3-methoxynaphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,8-Bis(bromomethyl)-3-methoxynaphthalene is an organic compound with the molecular formula C12H10Br2O It is a derivative of naphthalene, characterized by the presence of bromomethyl groups at the 1 and 8 positions and a methoxy group at the 3 position
Preparation Methods
The synthesis of 1,8-Bis(bromomethyl)-3-methoxynaphthalene typically involves the bromination of 1,8-dimethylnaphthalene followed by methoxylation. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agents, and methanol as the methoxylating agent. The reaction is usually carried out under controlled temperatures to ensure the selective bromination and methoxylation at the desired positions.
Chemical Reactions Analysis
1,8-Bis(bromomethyl)-3-methoxynaphthalene undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl groups can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The bromomethyl groups can be reduced to methyl groups using reducing agents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions to optimize the reaction outcomes .
Scientific Research Applications
1,8-Bis(bromomethyl)-3-methoxynaphthalene has several applications in scientific research:
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 1,8-Bis(bromomethyl)-3-methoxynaphthalene involves its interaction with specific molecular targets and pathways. The bromomethyl groups can undergo nucleophilic substitution reactions, leading to the formation of new chemical bonds and structures. The methoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and stability. The overall mechanism is influenced by the electronic and steric effects of the substituents on the naphthalene ring .
Comparison with Similar Compounds
1,8-Bis(bromomethyl)-3-methoxynaphthalene can be compared with other similar compounds, such as:
1,8-Bis(bromomethyl)naphthalene: Lacks the methoxy group, leading to different reactivity and applications.
1,8-Bis(dibromomethyl)naphthalene: Contains additional bromine atoms, resulting in increased steric hindrance and altered chemical properties.
2,7-Bis(bromomethyl)naphthalene:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for targeted applications in research and industry.
Properties
CAS No. |
111013-16-2 |
|---|---|
Molecular Formula |
C13H12Br2O |
Molecular Weight |
344.04 g/mol |
IUPAC Name |
1,8-bis(bromomethyl)-3-methoxynaphthalene |
InChI |
InChI=1S/C13H12Br2O/c1-16-12-5-9-3-2-4-10(7-14)13(9)11(6-12)8-15/h2-6H,7-8H2,1H3 |
InChI Key |
ZQBKTADDBYUAMQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C2C(=C1)C=CC=C2CBr)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















